molecular formula C15H15Cl2NO3 B14416043 1-Piperidinecarboxylic acid, 2,4-dichloro-5-(2-propynyloxy)phenyl ester CAS No. 87374-78-5

1-Piperidinecarboxylic acid, 2,4-dichloro-5-(2-propynyloxy)phenyl ester

Cat. No.: B14416043
CAS No.: 87374-78-5
M. Wt: 328.2 g/mol
InChI Key: XWGKVWPESLAFQV-UHFFFAOYSA-N
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Description

1-Piperidinecarboxylic acid, 2,4-dichloro-5-(2-propynyloxy)phenyl ester is a complex organic compound with a unique structure that combines a piperidine ring, a carboxylic acid group, and a dichlorophenyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperidinecarboxylic acid, 2,4-dichloro-5-(2-propynyloxy)phenyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide or carboxylic acid derivatives.

    Attachment of the Dichlorophenyl Ester: The dichlorophenyl ester moiety can be attached through esterification reactions, typically involving the reaction of a dichlorophenol with an appropriate acid chloride or anhydride.

    Addition of the Propynyloxy Group: The propynyloxy group can be introduced through alkylation reactions, using propargyl bromide or similar reagents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Piperidinecarboxylic acid, 2,4-dichloro-5-(2-propynyloxy)phenyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under appropriate conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can lead to a wide range of substituted derivatives with varying functional groups.

Scientific Research Applications

1-Piperidinecarboxylic acid, 2,4-dichloro-5-(2-propynyloxy)phenyl ester has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may be used in the study of biological pathways and interactions, particularly those involving ester and piperidine functionalities.

    Industry: It can be used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Piperidinecarboxylic acid, 2,4-dichloro-5-(2-propynyloxy)phenyl ester involves its interaction with specific molecular targets and pathways. The ester and piperidine groups may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact mechanism depends on the specific context and application, but it often involves binding to active sites or altering the conformation of target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 1-Pyrrolidinecarboxylic acid, 2,4-dichloro-5-(2-propynyloxy)phenyl ester
  • 2-Pyridinecarboxylic acid derivatives
  • Other dichlorophenyl esters

Uniqueness

1-Piperidinecarboxylic acid, 2,4-dichloro-5-(2-propynyloxy)phenyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.

Properties

CAS No.

87374-78-5

Molecular Formula

C15H15Cl2NO3

Molecular Weight

328.2 g/mol

IUPAC Name

(2,4-dichloro-5-prop-2-ynoxyphenyl) piperidine-1-carboxylate

InChI

InChI=1S/C15H15Cl2NO3/c1-2-8-20-13-10-14(12(17)9-11(13)16)21-15(19)18-6-4-3-5-7-18/h1,9-10H,3-8H2

InChI Key

XWGKVWPESLAFQV-UHFFFAOYSA-N

Canonical SMILES

C#CCOC1=CC(=C(C=C1Cl)Cl)OC(=O)N2CCCCC2

Origin of Product

United States

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